molecular formula C14H12N2O3S2 B5162301 (5E)-3-ETHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-3-ETHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5162301
M. Wt: 320.4 g/mol
InChI Key: TXJSFYCYKJAIGC-SWCFZJNMSA-N
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Description

(5E)-3-ETHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a nitrophenyl group, and a prop-2-en-1-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ETHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the thiazolidinone core. This can be achieved through the reaction of ethylamine with carbon disulfide and chloroacetic acid, followed by cyclization. The nitrophenyl group is introduced via a Knoevenagel condensation reaction, where the aldehyde derivative of the nitrophenyl group reacts with the thiazolidinone core in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and catalytic processes to streamline the synthesis and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(5E)-3-ETHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure selective reactions .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted thiazolidinones and oxidized nitrophenyl derivatives .

Scientific Research Applications

(5E)-3-ETHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-3-ETHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules .

Properties

IUPAC Name

(5E)-3-ethyl-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-2-15-13(17)12(21-14(15)20)9-5-7-10-6-3-4-8-11(10)16(18)19/h3-9H,2H2,1H3/b7-5+,12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJSFYCYKJAIGC-SWCFZJNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C=C\C2=CC=CC=C2[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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